molecular formula C17H24ClN3O2 B2426250 1-[(4-Chlorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea CAS No. 2380086-85-9

1-[(4-Chlorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea

Cat. No.: B2426250
CAS No.: 2380086-85-9
M. Wt: 337.85
InChI Key: QSFCEVYHQLRRFZ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholinyl group, and a cyclobutyl group, all connected through a urea linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenylmethyl intermediate. This can be achieved by reacting 4-chlorobenzyl chloride with a suitable nucleophile, such as sodium azide, to form 4-chlorobenzyl azide. The azide is then reduced to the corresponding amine using hydrogenation or other reducing agents.

    Cyclobutylmethylation: The next step involves the introduction of the cyclobutylmethyl group. This can be accomplished by reacting the amine intermediate with cyclobutylmethyl bromide in the presence of a base, such as potassium carbonate, to form the desired cyclobutylmethyl amine.

    Morpholinylation: The morpholinyl group is introduced by reacting the cyclobutylmethyl amine with morpholine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the morpholinylcyclobutylmethyl amine.

    Urea Formation: The final step involves the formation of the urea linkage. This can be achieved by reacting the morpholinylcyclobutylmethyl amine with an isocyanate derivative, such as phenyl isocyanate, to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as hydroxylated or carboxylated products.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives, where the chlorophenyl group is replaced with other functional groups.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers investigate its ability to interact with specific biological targets, such as enzymes or receptors, to develop new drugs.

    Pharmacology: The compound is used in pharmacological studies to understand its effects on biological systems. This includes studying its pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, such as polymers or coatings, with specific properties, such as enhanced durability or biocompatibility.

    Biological Research: The compound is used in biological research to study its interactions with cellular components, such as proteins or nucleic acids, to elucidate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth. Additionally, the compound’s interaction with cellular membranes or proteins may alter cellular processes, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea can be compared with other similar compounds, such as:

    1-[(4-Chlorophenyl)methyl]-3-[(1-piperidin-4-ylcyclobutyl)methyl]urea: This compound has a piperidinyl group instead of a morpholinyl group, which may result in different biological activities and pharmacological properties.

    1-[(4-Chlorophenyl)methyl]-3-[(1-pyrrolidin-4-ylcyclobutyl)methyl]urea: This compound has a pyrrolidinyl group instead of a morpholinyl group, which may influence its chemical reactivity and biological interactions.

    1-[(4-Chlorophenyl)methyl]-3-[(1-azepan-4-ylcyclobutyl)methyl]urea: This compound has an azepanyl group instead of a morpholinyl group, which may affect its solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c18-15-4-2-14(3-5-15)12-19-16(22)20-13-17(6-1-7-17)21-8-10-23-11-9-21/h2-5H,1,6-13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFCEVYHQLRRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)NCC2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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